1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC17514155
Molecular Formula: C12H19F2NO4
Molecular Weight: 279.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19F2NO4 |
|---|---|
| Molecular Weight | 279.28 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-8(9(16)18-4)5-12(13,14)7-15/h8H,5-7H2,1-4H3/t8-/m1/s1 |
| Standard InChI Key | MCMQSTZMIVFBRA-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
The compound’s IUPAC name, 1-O-tert-butyl 3-O-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate, reflects its ester-functionalized piperidine backbone with two fluorine atoms at the 5-position and a chiral center at the 3R configuration . Its molecular formula is C₁₂H₁₉F₂NO₄, with a molecular weight of 279.28 g/mol . The stereochemistry is critical for its interactions in biological systems, as the (3R) configuration influences binding affinity and metabolic stability.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1255667-06-1 | |
| EC Number | 964-663-6 | |
| PubChem Compound ID | 86335878 | |
| SMILES Notation | CC(C)(C)OC(=O)N1CC@@HC(=O)OC | |
| InChIKey | MCMQSTZMIVFBRA-MRVPVSSYSA-N |
Synthesis and Manufacturing
The synthesis of 1-tert-Butyl 3-methyl (3R)-5,5-difluoropiperidine-1,3-dicarboxylate involves multi-step organic reactions, including esterification and fluorination processes. Starting from piperidine precursors, the tert-butyl and methyl ester groups are introduced via nucleophilic acyl substitution, while the fluorine atoms are incorporated through electrophilic fluorination or halogen exchange reactions. Reaction conditions such as temperature, solvent polarity, and catalyst selection are meticulously controlled to achieve high enantiomeric purity and yield.
| Supplier | Location | Purity Specification |
|---|---|---|
| Suzhou ARTK Medchem Co., Ltd. | China | >98% (HPLC) |
| PharmaBlock Sciences (Nanjing), Inc. | China | Research Grade |
Physicochemical Properties
The compound exists as a white to light yellow crystalline solid under standard conditions. It is sensitive to moisture and oxygen, necessitating storage in sealed containers under inert gas (e.g., nitrogen) . Key stability parameters include:
| Property | Value |
|---|---|
| Storage Temperature | 2–8°C (recommended) |
| Melting Point | Not explicitly reported |
| Solubility | Soluble in DMSO, DMF |
The 5,5-difluoro substitution enhances electronegativity, potentially improving membrane permeability in drug candidates. The tert-butyl group contributes steric bulk, which may reduce metabolic degradation.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound is widely utilized to construct fluorinated piperidine scaffolds, which are prevalent in antiviral, anticancer, and central nervous system (CNS) therapeutics. For example, fluorinated piperidines are key components of protease inhibitors and kinase modulators due to their ability to mimic peptide bonds while resisting enzymatic cleavage.
Structure-Activity Relationship (SAR) Insights
-
Fluorine Atoms: Increase metabolic stability and modulate pKa, enhancing binding to target proteins.
-
Chiral Center: The (3R) configuration ensures optimal spatial orientation for receptor interactions.
-
Ester Groups: Provide sites for further functionalization, enabling diversification into amides or carboxylic acids.
Future Research Directions
-
Exploration of Antiviral Applications: Fluorinated piperidines are under investigation for RNA virus inhibition, leveraging their ability to disrupt viral replication machinery.
-
CNS Drug Development: The compound’s ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease therapeutics.
-
Stereoselective Synthesis: Advances in asymmetric catalysis could streamline the production of (3R)-enantiomers with higher yields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume